molecular formula C20H21NO5 B11249775 ethyl 4-{[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)carbonyl]amino}benzoate

ethyl 4-{[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)carbonyl]amino}benzoate

Cat. No.: B11249775
M. Wt: 355.4 g/mol
InChI Key: FBBRQVIWUFCICD-UHFFFAOYSA-N
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Description

Ethyl 4-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-amido)benzoate: is a complex organic compound featuring a benzodioxepine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-amido)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-amido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 4-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-amido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-amido)benzoate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-amido)benzoate is unique due to the combination of its benzodioxepine ring and the specific arrangement of functional groups. This unique structure contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

ethyl 4-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl)amino]benzoate

InChI

InChI=1S/C20H21NO5/c1-3-24-20(23)14-5-7-15(8-6-14)21-19(22)16-12-18-17(11-13(16)2)25-9-4-10-26-18/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,22)

InChI Key

FBBRQVIWUFCICD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2C)OCCCO3

Origin of Product

United States

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